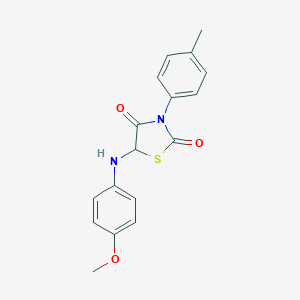
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is a compound that has been used in the preparation of novel thiazolidinedione-?hydroxamates as Zmp1 inhibitors . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The synthesis of thiazolidine derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations . The chemical reactions involving these motifs are diverse and depend on the substitutions on the heterocyclic thiazolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” are characterized by the presence of two C=O groups of the thiazolidine ring, which are visible at δ 166.3–166.5 ppm and 169.2–169.4 ppm ranges correspondingly .Direcciones Futuras
The future research directions for “2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid” and its derivatives could involve developing multifunctional drugs and improving their activity . The presence of N-acetic acid methyl ester at the 3rd position of the thiazolidin-4-one nucleus, and a C-3 fibric acid moiety at the benzene nucleus were found to be instrumental for enhanced biological activity . Therefore, these structural features could be explored further in the design of next-generation drug candidates .
Propiedades
Número CAS |
90137-11-4 |
|---|---|
Nombre del producto |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid |
Fórmula molecular |
C6H5NO4S |
Peso molecular |
187.18g/mol |
Nombre IUPAC |
2-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C6H5NO4S/c1-7-5(10)3(2-4(8)9)12-6(7)11/h2H,1H3,(H,8,9) |
Clave InChI |
NMGOCGVPTUYRJF-IHWYPQMZSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C(=O)O)/SC1=O |
SMILES |
CN1C(=O)C(=CC(=O)O)SC1=O |
SMILES canónico |
CN1C(=O)C(=CC(=O)O)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)
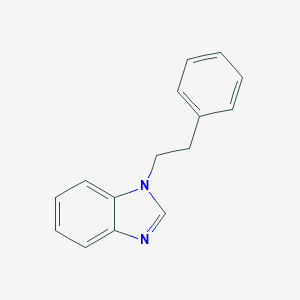
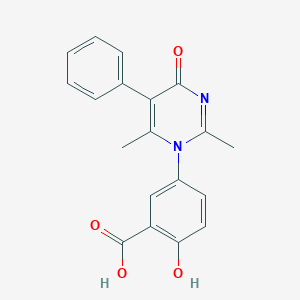
![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)
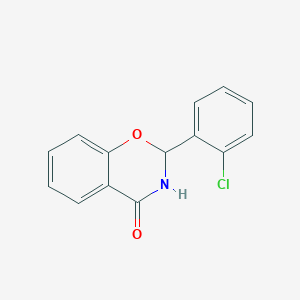
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
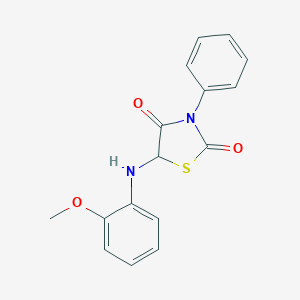
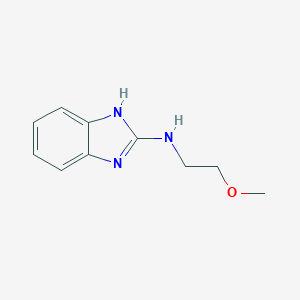
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)
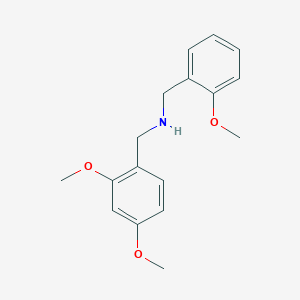
![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)
